Cas no 1052209-73-0 ((2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol)

(2S)-2-Amino-2-(1-benzothiophen-3-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a benzothiophene moiety, which confers unique steric and electronic properties. This compound is of interest in pharmaceutical and synthetic chemistry due to its potential as a building block for bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. The stereogenic center at the 2-position enhances its utility in asymmetric synthesis, enabling precise control over stereochemical outcomes. Its benzothiophene group offers enhanced rigidity and π-stacking capabilities, which may improve binding affinity in target interactions. The compound’s structural features make it valuable for medicinal chemistry research and the design of novel therapeutic agents.
(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol structure
1052209-73-0 structure
Product name:(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol
CAS No:1052209-73-0
MF:C10H11NOS
Molecular Weight:193.265441179276
CID:5596829
PubChem ID:55275963

(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (2S)-2-AMINO-2-BENZO[B]THIOPHEN-3-YLETHAN-1-OL
    • Benzo[b]thiophene-3-ethanol, β-amino-, (βS)-
    • (2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol
    • インチ: 1S/C10H11NOS/c11-9(5-12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9,12H,5,11H2/t9-/m1/s1
    • InChIKey: HMNGJWLZGNEWNZ-SECBINFHSA-N
    • SMILES: C(O)[C@@H](N)C1=CSC2=CC=CC=C21

じっけんとくせい

  • 密度みつど: 1.307±0.06 g/cm3(Predicted)
  • Boiling Point: 398.4±27.0 °C(Predicted)
  • 酸度系数(pKa): 12.57±0.10(Predicted)

(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1839494-0.05g
(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol
1052209-73-0
0.05g
$1549.0 2023-09-19
Enamine
EN300-1839494-1.0g
(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol
1052209-73-0
1g
$1844.0 2023-06-03
Enamine
EN300-1839494-0.5g
(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol
1052209-73-0
0.5g
$1770.0 2023-09-19
Enamine
EN300-1839494-5g
(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol
1052209-73-0
5g
$5345.0 2023-09-19
Enamine
EN300-1839494-10g
(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol
1052209-73-0
10g
$7927.0 2023-09-19
Enamine
EN300-1839494-0.25g
(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol
1052209-73-0
0.25g
$1696.0 2023-09-19
Enamine
EN300-1839494-5.0g
(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol
1052209-73-0
5g
$5345.0 2023-06-03
Enamine
EN300-1839494-10.0g
(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol
1052209-73-0
10g
$7927.0 2023-06-03
Enamine
EN300-1839494-0.1g
(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol
1052209-73-0
0.1g
$1623.0 2023-09-19
Enamine
EN300-1839494-2.5g
(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol
1052209-73-0
2.5g
$3611.0 2023-09-19

(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol 関連文献

(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-olに関する追加情報

Compound Introduction: (2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol (CAS No. 1052209-73-0)

(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol (CAS No. 1052209-73-0) is a structurally unique chiral compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its distinct molecular framework and potential biological activities. The compound features a central ethanolamine moiety substituted with a benzothiophene ring at the α-position, creating a molecule with both aromatic and heterocyclic characteristics. This structural motif is particularly intriguing because it combines elements that are frequently observed in bioactive molecules, such as amino alcohols and benzothiophene derivatives, which are known for their involvement in various biological pathways.

The stereochemistry of the compound is defined by the (2S) configuration, which is a critical aspect of its pharmacological profile. Chiral centers play a pivotal role in determining the biological activity of molecules, as enantiomers can exhibit markedly different pharmacokinetic and pharmacodynamic properties. The (2S)-configuration of this compound suggests that it may interact with biological targets in a specific manner, potentially leading to selective binding and therapeutic effects. This aspect has made it a subject of interest for researchers exploring structure-activity relationships (SAR) in drug design.

The benzothiophene moiety is a well-documented scaffold in medicinal chemistry, known for its presence in numerous pharmacologically active compounds, including antipsychotics, antivirals, and anticancer agents. The incorporation of this ring system into the ethanolamine backbone of (2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol introduces potential sites for hydrogen bonding, π-stacking interactions, and other non-covalent interactions with biological targets. These interactions are essential for modulating the compound's affinity and selectivity toward specific receptors or enzymes.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, allowing researchers to hypothesize potential binding modes for (2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol. Molecular docking studies have suggested that this compound may interact with enzymes involved in metabolic pathways or with receptors mediating inflammatory responses. For instance, the benzothiophene ring could engage in π-cation interactions with positively charged residues in protein active sites, while the amino alcohol group could form hydrogen bonds with polar groups on the target protein.

The compound's potential biological activity has been explored through both in silico and experimental approaches. Virtual screening techniques have identified (2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol as a candidate for further investigation due to its structural features that align with known bioactive scaffolds. Preliminary experimental assays have shown promising results in modulating certain enzymatic activities, which could be relevant to therapeutic applications such as anti-inflammatory or antimicrobial treatments. These early findings warrant further exploration to elucidate the precise mechanisms of action and therapeutic potential.

The synthesis of (2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol presents unique challenges due to its chiral center and the complexity of the benzothiophene moiety. Advanced synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, have been employed to achieve high enantiomeric purity. The development of efficient synthetic routes is crucial for enabling scalable production and subsequent preclinical studies. Recent innovations in synthetic chemistry have improved the accessibility of complex molecules like this one, facilitating their integration into drug discovery programs.

The pharmacokinetic properties of (2S)-2-amino-2-(1-benzothiophen-3-ylenthanonol) are also under investigation to assess its suitability for therapeutic use. Factors such as solubility, stability, absorption, distribution, metabolism, and excretion (ADME) are critical determinants of a compound's clinical efficacy and safety profile. Computational models combined with experimental data can provide insights into these properties before extensive preclinical testing is conducted. Understanding these parameters early in the discovery process can help optimize lead compounds and reduce attrition rates during later stages of drug development.

The role of natural product-inspired scaffolds like benzothiophene derivatives cannot be overstated in modern drug discovery. These structures often exhibit diverse biological activities due to their complex electronic distributions and conformational flexibility. By leveraging natural product-like motifs, researchers can generate novel compounds with tailored properties for therapeutic intervention. The case of (2S)-amino-(1-benzothiophenethyl alcohol) exemplifies how combining traditional pharmacophores with innovative molecular design can yield promising candidates for further development.

Future directions for research on (CAS No 1052209 - 73 - 0) include exploring its potential as an intermediate or building block for more complex molecules. The chiral center and benzothiophene scaffold provide multiple opportunities for derivatization, allowing chemists to explore new chemical space while retaining key structural features that may contribute to biological activity. Collaborative efforts between synthetic chemists and biologists will be essential to translate promising leads into viable therapeutic agents.

In conclusion,(s)-amino-(benzothiophenethyl alcohol) represents an intriguing molecule with potential applications across multiple therapeutic areas. Its unique structural features—combining an amino alcohol group with a benzothiophene moiety—and well-defined stereochemistry make it a valuable asset in pharmaceutical research. Continued investigation into its biological activity, synthesis,and pharmacokinetic properties will further elucidate its role as a lead compound or intermediate material in drug development efforts.

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